2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
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Overview
Description
- This compound exhibits significant alkalinity due to the amino group in its structure.
- The carbonyl group can be considered as an enol form, and its hydroxyl group can undergo nucleophilic substitution reactions under basic conditions .
2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the condensation of appropriate precursors.
- Industrial production methods may involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed would vary based on the reaction pathway.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Exploring its pharmacological properties, potential therapeutic applications, and toxicity.
Industry: Assessing its use in materials science or as a precursor for other chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with proteins, enzymes, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on similar compounds at the moment. you can explore related pyrimidine derivatives and compare their properties.
Remember that scientific research continually evolves, so additional studies may provide more insights into this compound’s characteristics and applications
Properties
Molecular Formula |
C15H16N4O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H16N4O4S/c1-3-12-9(2)16-15(18-14(12)21)24-8-13(20)17-10-4-6-11(7-5-10)19(22)23/h4-7H,3,8H2,1-2H3,(H,17,20)(H,16,18,21) |
InChI Key |
OIZIYAZPRKVWIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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